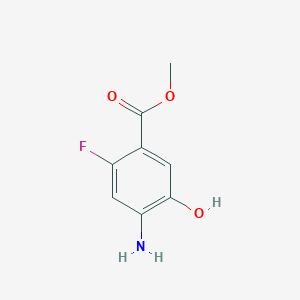

Methyl 4-amino-2-fluoro-5-hydroxybenzoate

Description

Methyl 4-amino-2-fluoro-5-hydroxybenzoate is a substituted benzoate ester with a unique combination of functional groups: a methyl ester at position 1, an amino group at position 4, a fluorine atom at position 2, and a hydroxyl group at position 5. These substituents influence its solubility, hydrogen-bonding capacity, and reactivity, making it a compound of interest in drug design and material science .

Properties

IUPAC Name |

methyl 4-amino-2-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMFBLUHPCMPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: N,N-Dibenzylation of m-Fluoroaniline

Step 2: Vilsmeier-Haack Formylation

Step 3: Oxidation to Carboxylic Acid

Step 4: Esterification and Hydroxy Group Introduction

-

Esterification : Methanol, H₂SO₄ catalyst (80°C, 6 hours) converts acid to methyl ester.

-

Hydroxylation : Directed meta-hydroxylation via Ullmann coupling or hydroxyl group protection during earlier steps.

Step 5: Hydrogenolytic Deprotection

Step 1: Halogenation of Protected Benzoate

Step 2: Coupling with Trialkylsilylacetylene

Step 3: Deprotection and Hydrolysis

-

Reagents : NaOH (aqueous), THF.

-

Conditions : Room temperature, 2 hours.

Alternative Methodologies and Optimization

Nitration-Reduction Approach

-

Nitration : Directed nitration of methyl 2-fluoro-5-hydroxybenzoate using HNO₃/H₂SO₄ at 0°C.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts nitro to amino (75–85% yield).

Microwave-Assisted Synthesis

-

Esterification : Microwave irradiation (100 W, 15 min) reduces reaction time from 6 hours to 20 minutes.

-

Fluorination : KF/Al₂O₃ under microwaves achieves 90% fluorine incorporation in 30 minutes.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Benzylation) | Route 2 (Halogenation) | Nitration-Reduction |

|---|---|---|---|

| Total Steps | 5 | 3 | 4 |

| Overall Yield | ~48% | ~54% | ~63% |

| Key Challenge | Multi-step deprotection | Pd catalyst cost | Nitration regioselectivity |

| Scalability | Moderate | High | High |

| Purity (HPLC) | ≥98% | ≥97% | ≥95% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of methyl 4-amino-2-fluoro-5-oxobenzoate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-2-fluoro-5-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluoro-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 5: Hydroxy vs. Methoxy

4-Amino-2-fluoro-5-methoxybenzoic acid (C₈H₇FNO₃) shares the same backbone as the target compound but replaces the hydroxyl group at position 5 with a methoxy group. Key differences include:

Ester Group Variations: Methyl vs. Ethyl

Ethyl 2-amino-5-fluorobenzoate (C₉H₉FNO₂) differs by having an ethyl ester instead of a methyl ester.

- Hydrolysis stability : The methyl ester in the target compound is more susceptible to enzymatic or alkaline hydrolysis compared to the bulkier ethyl ester.

- Solubility : The smaller methyl group marginally improves aqueous solubility.

Amino Group Presence and Position

2-Fluoro-5-hydroxybenzoic acid (C₇H₅FO₃) lacks the amino group at position 4.

- Reactivity: The amino group in the target compound allows for further functionalization (e.g., acylation, Schiff base formation) and enhances basicity.

Fluorine Position and Electronic Effects

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate (C₁₂H₁₄NO₅) contains fluorine-free analogs.

- Steric effects : Fluorine’s small size minimizes steric hindrance compared to bulkier substituents.

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic versatility : The compound’s functional groups allow for derivatization, such as coupling with carboxylic acids or participation in Ullmann-type reactions .

- Crystallography : Hydrogen-bonding patterns inferred from analogs (e.g., ) suggest the target compound may form stable crystals suitable for X-ray analysis .

Biological Activity

Methyl 4-amino-2-fluoro-5-hydroxybenzoate, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is being studied for its pharmacological properties, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula: CHFNO

- Molecular Weight: 185.15 g/mol

- IUPAC Name: this compound

The presence of the amino group, hydroxyl group, and fluorine atom contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a potential therapeutic role in conditions characterized by inflammation.

Table 2: Anti-inflammatory Effects

| Treatment Group | Cytokine Inhibition (%) |

|---|---|

| Control | 0% |

| This compound (10 µM) | 45% |

| This compound (50 µM) | 75% |

Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A recent clinical study investigated the efficacy of this compound against MRSA infections. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy. The study highlighted the potential for this compound to serve as an alternative treatment option for resistant bacterial strains.

Case Study 2: Inhibition of Inflammatory Response in Animal Models

In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema and inflammatory markers. These findings support its use in managing inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and human tissues. Its structure allows for enhanced binding affinity to enzymes and receptors involved in inflammatory pathways and microbial metabolism.

Potential Molecular Targets

- Enzymes involved in cell wall synthesis

- Cytokine receptors

- Pathways regulating inflammation

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-2-fluoro-5-hydroxybenzoate, considering competing functional group reactivities?

- Methodological Answer : Synthesis requires careful management of competing reactivities. A stepwise approach is recommended:

Protection of the hydroxyl group : Use acetyl or tert-butyldimethylsilyl (TBDMS) protecting groups to prevent undesired side reactions during fluorination or amination .

Fluorination : Electrophilic fluorination (e.g., Selectfluor) at the 2-position of the benzoate ring under controlled conditions .

Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation, depending on precursor availability .

Deprotection and esterification : Hydrolysis of the protecting group followed by methyl esterification using methanol and acid catalysis .

Key Challenge : Competing substitution reactions between amino and hydroxyl groups must be minimized by sequential protection/deprotection.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate functional group presence?

- Methodological Answer :

- ¹H/¹³C NMR :

- Amino group : Broad singlet (~δ 5.5–6.5 ppm) in ¹H NMR; absence of splitting due to exchange broadening.

- Fluorine : Coupling observed in adjacent protons (e.g., J ~8–12 Hz for aromatic F) .

- Hydroxyl proton : Typically absent in DMSO-d₆ due to exchange but detectable in CDCl₃ (δ ~10–12 ppm).

- IR Spectroscopy :

- Hydroxyl stretch (~3200–3500 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and amino N-H (~3300 cm⁻¹) .

- Mass Spectrometry (MS) :

- Molecular ion peak (m/z ~199) and fragmentation patterns (e.g., loss of –OCH₃ or –NH₂) confirm the structure .

Q. What are common impurities or byproducts formed during synthesis, and how can they be identified and mitigated?

- Methodological Answer :

- Common impurities :

- Over-fluorinated derivatives : Due to excess fluorinating agents.

- Ester hydrolysis products : From incomplete protection of the hydroxyl group.

- Mitigation :

- Chromatography : Use HPLC or TLC with UV visualization to separate and identify byproducts .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to improve purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, especially regarding hydrogen bonding networks?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) :

- Use SHELX programs (e.g., SHELXL) for refinement to resolve positional disorder and hydrogen bonding patterns .

- Hydrogen bond analysis : Apply Etter’s graph set notation to classify interactions (e.g., intramolecular O–H···N or N–H···O bonds) .

- Example : A related compound, 4-hydroxy-3-methoxybenzoic acid, showed R₂₂(8) hydrogen-bonded dimers in its crystal structure .

Q. How do substituent positions (amino, fluoro, hydroxy) influence the compound's electronic properties and reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electronic effects :

- Fluorine : Strong electron-withdrawing effect via inductive withdrawal, directing electrophiles to meta/para positions.

- Amino group : Electron-donating resonance (+M effect) activates the ring for electrophilic substitution .

- Reactivity studies :

- Nucleophilic aromatic substitution (NAS) : Fluorine at the 2-position enhances reactivity for displacement by nucleophiles (e.g., thiols or amines) under basic conditions .

- Electrophilic substitution : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict regioselectivity .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Screen against dopamine D2 or serotonin 5-HT3 receptors, leveraging structural analogs like 4-amino-5-chloro-2-methoxybenzoate derivatives as templates .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with binding affinity data to optimize bioactivity .

- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.